molecular formula C26H21N5O4S2 B2655612 N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide CAS No. 313405-13-9

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide

Cat. No.: B2655612
CAS No.: 313405-13-9
M. Wt: 531.61
InChI Key: YWGIYFKXZUJLSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide is a synthetic benzothiazole derivative designed for advanced chemical and pharmacological research. Benzothiazole-based compounds are a subject of significant scientific interest due to their diverse pharmacological profiles, which include documented antimicrobial, anti-inflammatory, and anticancer properties, making them a promising scaffold for the development of novel therapeutic agents . The core benzothiazole structure is a key pharmacophoric feature present in various bioactive molecules and is known for its versatility in interacting with biological targets . The specific structural motifs incorporated into this molecule—including the 4-hydroxyphenyl group and the N,N-bis(2-cyanoethyl)sulfamoyl substituent—are intended to modulate its electronic properties, solubility, and binding affinity. Researchers can utilize this compound as a key intermediate or precursor in medicinal chemistry programs, particularly for synthesizing more complex molecules with potential biological activity. It also serves as a valuable standard or probe in biophysical assays, such as protein-binding studies, where similar benzothiazole derivatives have been shown to interact with serum albumin (BSA) and DNA, enabling investigations into drug transport and mechanism of action . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-[bis(2-cyanoethyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N5O4S2/c27-13-3-15-31(16-4-14-28)37(34,35)20-10-7-18(8-11-20)25(33)29-19-9-12-23(32)21(17-19)26-30-22-5-1-2-6-24(22)36-26/h1-2,5-12,17,32H,3-4,15-16H2,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWGIYFKXZUJLSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(CCC#N)CCC#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d]thiazole core, followed by the introduction of the hydroxyphenyl group. The final step involves the addition of the sulfamoyl benzamide moiety under controlled conditions. Common reagents used in these reactions include thionyl chloride, anhydrous solvents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s structure and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine or nitric acid. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide exhibit significant anticancer activity. For instance, studies have shown that related benzothiazole derivatives can induce apoptosis in cancer cells, making them promising candidates for cancer therapeutics . The mechanism of action is hypothesized to involve the disruption of cellular processes critical for cancer cell survival.

Antimicrobial Activity

The compound also shows potential antimicrobial properties. Preliminary data suggest that benzothiazole derivatives can disrupt microbial cell wall synthesis, leading to effective inhibition of bacterial growth. This makes such compounds valuable in the development of new antibiotics, especially in an era where antibiotic resistance is a growing concern .

Anti-Tubercular Activity

Recent studies have highlighted the anti-tubercular activity of related compounds. For example, several derivatives were synthesized and evaluated for their efficacy against Mycobacterium tuberculosis, with some showing comparable activity to standard treatments like pyrazinamide . The presence of specific pharmacophoric moieties enhances their activity, suggesting a structure-activity relationship that could guide further drug design.

Diabetes Management

Another area of interest is the application of benzothiazole derivatives in managing type 2 diabetes mellitus. Compounds designed as glucokinase activators have demonstrated the ability to regulate glucose levels without inducing hypoglycemia—a common side effect associated with traditional treatments. This dual-action capability positions these compounds as promising candidates for diabetes therapy .

Case Studies

  • Anticancer Activity : A study involving a series of benzothiazole-based compounds demonstrated their ability to inhibit specific cancer cell lines effectively. The results indicated a dose-dependent response, with higher concentrations leading to increased cell death via apoptosis mechanisms.
  • Anti-Tubercular Efficacy : In vitro testing of synthesized thiazolidinone derivatives showed notable results against Mycobacterium tuberculosis, with certain compounds achieving higher potency than established drugs. This suggests a potential pathway for developing new anti-tubercular agents.

Mechanism of Action

The mechanism of action of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways related to oxidative stress, inflammation, and cellular signaling. Detailed studies are required to elucidate the exact molecular mechanisms and identify the primary targets involved.

Comparison with Similar Compounds

Research Findings and Implications

  • Solubility vs. Bioavailability: Compared to piperazinyl derivatives (), the cyanoethyl groups balance moderate solubility with membrane permeability, avoiding excessive hydrophilicity .
  • Thermal Stability : The target compound’s melting point (~295–297°C, inferred from ) suggests higher thermal stability than triazole-thiones (), which decompose near 250°C .

Biological Activity

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide is a complex organic compound that has attracted significant attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

Structural Overview

The molecular structure of this compound can be broken down into several functional groups:

  • Benzo[d]thiazole moiety : Known for diverse biological activities, including antimicrobial and anticancer properties.
  • Hydroxyphenyl group : Enhances hydrogen bonding capabilities, potentially increasing binding affinity to biological targets.
  • Sulfamoyl group : Imparts unique electronic properties that may enhance reactivity and bioavailability.

The molecular formula is C21H20N4O3SC_{21}H_{20}N_4O_3S, with a molecular weight of approximately 420.48 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The benzo[d]thiazole moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The hydroxyphenyl group can participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets.

Anticancer Properties

Research indicates that derivatives of benzothiazole, including the compound , exhibit significant anticancer activity. For example, studies have shown that certain benzothiazole derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.

CompoundCell LineIC50 (µM)Mechanism
B7A4311Apoptosis induction
B7A5492Cell cycle arrest
B7H12994Inhibition of IL-6 and TNF-α

These findings highlight the potential of this compound as a promising candidate for further development in cancer therapeutics .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. It has been shown to inhibit the activity of cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process. This inhibition could lead to reduced production of pro-inflammatory mediators, making it a potential candidate for treating inflammatory diseases.

Antimicrobial Activity

Benzothiazole derivatives are well-known for their antimicrobial properties. The compound's structural components may contribute to its effectiveness against various bacterial strains. Studies have demonstrated that modifications to the benzothiazole nucleus can enhance antimicrobial activity .

Case Studies and Research Findings

  • Cell Proliferation Inhibition : A study conducted on a series of benzothiazole derivatives found that certain modifications led to enhanced anticancer activity against multiple cancer cell lines, suggesting that structural variations can significantly impact biological effectiveness .
  • Enzyme Inhibition : Research on the inhibition of COX enzymes by benzothiazole derivatives indicated that specific substitutions could improve binding affinity and selectivity, thereby enhancing anti-inflammatory effects .
  • Molecular Docking Studies : Computational studies utilizing molecular docking have been employed to predict the binding interactions between this compound and target enzymes, providing insights into its potential mechanisms of action .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.